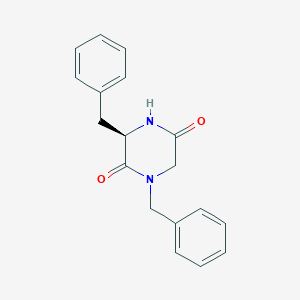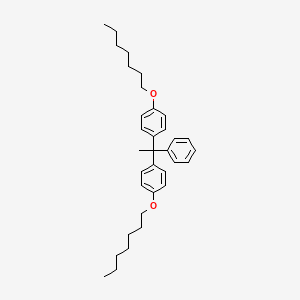
APA amoxicillin amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APA amoxicillin amide is a derivative of amoxicillin, a widely used antibiotic belonging to the penicillin class. Amoxicillin is known for its effectiveness against a broad spectrum of bacterial infections, particularly those caused by gram-positive bacteria. This compound retains the core structure of amoxicillin but has been modified to enhance its properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of APA amoxicillin amide typically involves the enzymatic hydrolysis of penicillin G potassium salt to produce 6-aminopenicillanic acid (6-APA). This intermediate is then coupled with p-hydroxyphenylglycine methyl ester to form amoxicillin . The reaction is catalyzed by penicillin G acylase and is carried out in the presence of organic co-solvents like ethylene glycol to improve yield . The optimal reaction conditions include a pH of 6.0, a temperature of 25°C, and a reaction time of 10 hours .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic synthesis routes but on a larger scale. The process involves the use of immobilized penicillin G acylase to facilitate the reaction and allow for enzyme recycling . This method is preferred due to its high selectivity, specificity, and mild reaction conditions, which reduce the generation of non-recyclable waste .
Analyse Chemischer Reaktionen
Types of Reactions
APA amoxicillin amide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 6-APA and p-hydroxyphenylglycine.
Substitution: The amide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include acyl chlorides and anhydrides, often in the presence of a base like pyridine.
Major Products
Wissenschaftliche Forschungsanwendungen
APA amoxicillin amide has numerous applications in scientific research:
Wirkmechanismus
APA amoxicillin amide exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This inhibition leads to cell lysis and death. The compound’s effectiveness is due to its structural similarity to the D-Ala-D-Ala terminus of peptidoglycan, allowing it to bind covalently to PBPs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ampicillin: Another penicillin derivative with a similar mechanism of action but different pharmacokinetic properties.
Cephalexin: A cephalosporin antibiotic with a broader spectrum of activity.
Penicillin G: The parent compound from which 6-APA is derived.
Uniqueness
APA amoxicillin amide is unique due to its enhanced stability and solubility compared to other penicillin derivatives . Its ability to be synthesized enzymatically also makes it more environmentally friendly and cost-effective for industrial production .
Eigenschaften
Molekularformel |
C24H29N5O7S2 |
|---|---|
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H29N5O7S2/c1-23(2)14(17(32)27-13-19(34)29-15(22(35)36)24(3,4)38-21(13)29)28-18(33)12(20(28)37-23)26-16(31)11(25)9-5-7-10(30)8-6-9/h5-8,11-15,20-21,30H,25H2,1-4H3,(H,26,31)(H,27,32)(H,35,36)/t11-,12-,13-,14+,15+,20-,21-/m1/s1 |
InChI-Schlüssel |
VUPFQJZTIWDYHG-SHJTWVOLSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



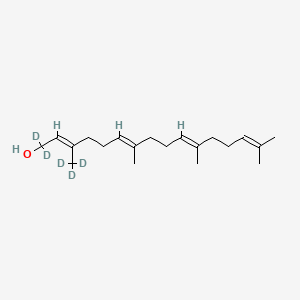
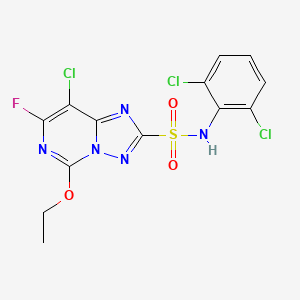



![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)

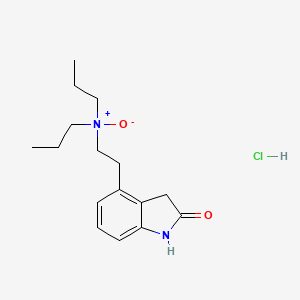
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
